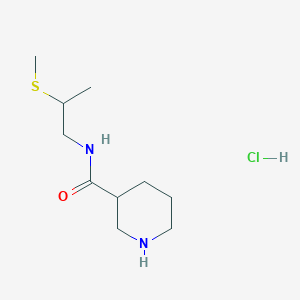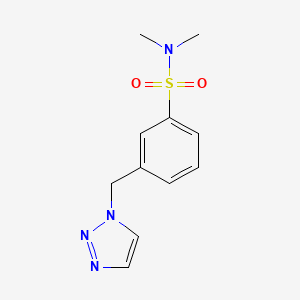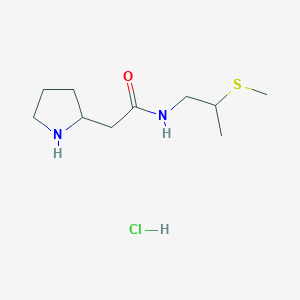![molecular formula C13H21NO2 B7632775 N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide, also known as CPCCOEt, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCCOEt belongs to the class of metabotropic glutamate receptor antagonists and is known to modulate glutamatergic neurotransmission in the brain.
Scientific Research Applications
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, anxiety, and depression. It is also being investigated for its role in pain management and addiction treatment. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is known to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological and pathological processes.
Mechanism of Action
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is widely distributed in the brain and is involved in various physiological processes, such as synaptic plasticity, learning, and memory. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide blocks the activation of mGluR1 by glutamate, which leads to a reduction in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to reduce the release of glutamate and dopamine in the brain, which are involved in reward and addiction pathways. N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has been reported to have analgesic effects in various pain models.
Advantages and Limitations for Lab Experiments
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide is a potent and selective antagonist of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide has a short half-life in the body, which can limit its therapeutic potential.
Future Directions
For research on N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide could include developing more potent and selective mGluR1 antagonists, investigating its role in other physiological processes, and optimizing its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The starting material for the synthesis is cyclopentadiene, which undergoes a Diels-Alder reaction with maleic anhydride to form a cyclohexene carboxylic acid derivative. This derivative is then reduced to a cyclohexanol, which is further converted to the desired N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide through esterification with ethanol and reaction with hydroxylamine.
properties
IUPAC Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-9-11-7-3-4-8-12(11)14-13(16)10-5-1-2-6-10/h5,11-12,15H,1-4,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDCJACZHZCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)



![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)